cis-2-Hydroxycyclohexanecarboxamide
Overview
Description
cis-2-Hydroxycyclohexanecarboxamide: is an organic compound with the molecular formula C7H13NO2 . It is a crystalline powder that appears white in color. This compound is known for its unique structural properties, which include a hydroxyl group and a carboxamide group attached to a cyclohexane ring. It has a melting point of 115-119°C and a boiling point of approximately 261.28°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrolysis of cis-2-Hydroxycyclohexanecarbonitrile: One common method involves the hydrolysis of cis-2-hydroxycyclohexanecarbonitrile in the presence of an acid or base to yield cis-2-hydroxycyclohexanecarboxamide.
Reduction of cis-2-Hydroxycyclohexanecarboxylic Acid: Another method involves the reduction of cis-2-hydroxycyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: : Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cis-2-Hydroxycyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its reactivity and binding affinity to various biological molecules . The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
cis-2-Hydroxycyclopentanecarboxamide: Similar structure but with a five-membered ring.
trans-2-Hydroxycyclohexanecarboxamide: Different stereochemistry.
cis-2-Hydroxycyclohexanecarbonitrile: Contains a nitrile group instead of a carboxamide group.
Uniqueness: : cis-2-Hydroxycyclohexanecarboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-hydroxycyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-3-1-2-4-6(5)9/h5-6,9H,1-4H2,(H2,8,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAHCVLOLCHGMC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361468 | |
Record name | AG-G-88449 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73045-98-4 | |
Record name | AG-G-88449 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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